molecular formula C20H17N5O2 B2670010 5-methyl-1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 1207026-92-3

5-methyl-1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2670010
CAS No.: 1207026-92-3
M. Wt: 359.389
InChI Key: ASQTWAVXZBSQIL-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5, a phenyl group at position 1, and a carboxamide moiety at position 2. The carboxamide nitrogen is linked via a methylene bridge to a 3-phenyl-1,2,4-oxadiazole ring. This structure combines two pharmacologically significant heterocycles—pyrazole and 1,2,4-oxadiazole—which are often associated with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name

5-methyl-1-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-14-17(12-22-25(14)16-10-6-3-7-11-16)20(26)21-13-18-23-19(24-27-18)15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQTWAVXZBSQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This compound incorporates a pyrazole ring and an oxadiazole moiety, both of which are known for their diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and various therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C27H30N6O3C_{27}H_{30}N_{6}O_{3} with a molecular weight of approximately 486.6 g/mol. The structure consists of a pyrazole ring linked to a carboxamide group and an oxadiazole derivative, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that similar pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazoles can act as inhibitors against various bacterial strains and fungi. The incorporation of oxadiazole groups often enhances these properties due to their ability to disrupt microbial cell walls or inhibit essential enzymes involved in microbial metabolism .

Anticancer Properties

Several studies have suggested that compounds with similar structures possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. For example, compounds like 5-methylpyrazoles have been shown to inhibit the proliferation of cancer cell lines such as MCF7 with IC50 values indicating potent activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models . The oxadiazole component may also contribute to this effect by modulating signaling pathways associated with inflammatory responses.

Neuroprotective Effects

Recent findings suggest that certain pyrazole derivatives can exert neuroprotective effects by inhibiting acetylcholinesterase (AChE) and other enzymes involved in neurodegenerative diseases. This inhibition can lead to increased levels of neurotransmitters like acetylcholine, potentially improving cognitive function .

The biological activities of 5-methyl-1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes relevant in cancer progression and inflammation.
  • Apoptosis Induction : By activating caspases, it promotes programmed cell death in cancerous cells.
  • Modulation of Signaling Pathways : It may influence pathways related to inflammation and cell survival.

Case Studies

Case Study 1: Anticancer Activity
A study investigated the effects of similar pyrazole derivatives on breast cancer cell lines (MCF7). Results demonstrated a significant reduction in cell viability (IC50 = 39.70 µM), suggesting that these compounds could be developed as potential anticancer agents .

Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties, derivatives were tested against various bacterial strains. Results indicated effective inhibition at low concentrations, highlighting the potential for developing new antimicrobial therapies based on this structure .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C27H30N6O3
  • Molecular Weight : 486.6 g/mol
  • IUPAC Name : (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[5-methyl-2-phenyloxazol-4-yl)methyl]-N-[6-methylpyridin-2-yl)methyl]piperidine-3-carboxamide

Structural Representation

The structure of the compound can be visualized as follows:

Chemical Structure

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those related to 5-methyl-1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide. The incorporation of the 1,2,4-oxadiazole moiety into drug design has been shown to enhance biological activity against various cancer cell lines.

Case Study: Antiproliferative Effects

A significant study evaluated several oxadiazole derivatives for their antiproliferative effects against human cancer cell lines such as A549 (lung), HeLa (cervical), and WiDr (colon) cells. The results indicated that compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibited higher cytotoxicity. For instance, one derivative demonstrated an IC50 value of 0.48 µM against MCF-7 breast cancer cells, indicating potent activity compared to standard drugs like Prodigiosin .

Targeting Specific Cancer Types

Research indicates that this compound and its derivatives are particularly effective against:

  • Breast Cancer (MCF7)
  • Lung Cancer (A549)
  • Colon Cancer (WiDr)

These findings suggest a promising avenue for further development as targeted therapies in oncology.

Pharmacological Insights

The pharmacological profile of 5-methyl derivatives shows a favorable safety and efficacy balance. The presence of multiple functional groups allows for enhanced interactions with biological targets, thus improving selectivity and potency.

Safety Profile

The safety assessments conducted on similar compounds indicate moderate toxicity levels; however, detailed toxicological studies are necessary to establish a comprehensive safety profile before clinical application .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Pyrazole Carboxamides

Compound Substituents (Pyrazole/Oxadiazole) Melting Point (°C) Molecular Weight (g/mol) Yield (%)
Target Compound 5-Me, 1-Ph, Oxadiazole-Me-Ph Not reported ~405.4* Not reported
3a 5-Cl, 4-CN, 1-Ph 133–135 403.1 68
3d 5-Cl, 4-CN, 4-F-Ph 181–183 421.0 71
3e 5-Cl, 4-CN, 4-Cl-Ph 172–174 437.1 66

*Estimated based on formula C22H19N5O2.

1,2,4-Oxadiazole-Containing Therapeutics

The 3-phenyl-1,2,4-oxadiazole moiety in the target compound is a hallmark of clinically relevant drugs:

  • Butalamine: A vasodilator with a 3-phenyl-1,2,4-oxadiazole linked to a diethylaminoethane chain. Unlike the target compound, butalamine’s aliphatic chain likely enhances membrane permeability, favoring cardiovascular targeting .
  • Proxazole : Features a 1,2,4-oxadiazole connected to a phenylpropyl group and diethylamine. Its gastrointestinal activity suggests that oxadiazole positioning and substituents critically influence tissue selectivity .

ion channel modulation).

Hybrid Heterocyclic Systems

describes a thiazole-oxadiazole hybrid (5-(4-methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide), highlighting:

  • Core Heterocycle : Replacement of pyrazole with thiazole introduces sulfur, altering electronic properties and metabolic stability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via cyclocondensation and substitution reactions. For example:

Cyclocondensation of ethyl acetoacetate with phenylhydrazine forms the pyrazole core (5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) .

Subsequent hydrolysis to the carboxylic acid and coupling with a 3-phenyl-1,2,4-oxadiazole-5-ylmethyl amine derivative via amide bond formation.

  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), base strength (e.g., K₂CO₃ vs. NaH), and stoichiometric ratios (e.g., 1:1.2 for nucleophile:electrophile) to improve yields .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

  • Techniques :

  • NMR : Assign peaks using ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at pyrazole-C5, phenyl at N1) .
  • X-ray crystallography : Resolve bond lengths and dihedral angles to validate the oxadiazole-pyrazole linkage (see analogous structures in and ) .
  • FTIR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and C-N (oxadiazole, ~1250 cm⁻¹) stretches .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Approach : Use enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory potential) or cell viability assays (e.g., MTT on cancer cell lines). Structural analogs with pyrazole-oxadiazole motifs show activity in kinase and apoptosis pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-phenyl-1,2,4-oxadiazole moiety in biological activity?

  • Strategy :

  • Synthesize analogs replacing oxadiazole with isosteres (e.g., 1,3,4-thiadiazole) or varying substituents (e.g., electron-withdrawing groups on phenyl).
  • Compare IC₅₀ values in target assays (e.g., receptor binding) to identify critical interactions .
    • Example : highlights oxadiazole’s role in enhancing metabolic stability compared to thiazole derivatives.

Q. What computational methods can predict binding modes of this compound with potential biological targets?

  • Tools :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinases (e.g., EGFR) or GPCRs.
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
    • Validation : Cross-reference docking scores with experimental IC₅₀ data from enzymatic assays .

Q. How can conflicting data on synthetic yields or biological activity be resolved?

  • Analysis :

  • Reproducibility : Verify reaction conditions (e.g., inert atmosphere, moisture sensitivity) and purity (HPLC ≥95%) .
  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and use positive controls (e.g., doxorubicin for cytotoxicity) .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields during the final amide coupling step?

  • Solutions :

  • Use coupling agents like HATU or EDCI/HOBt to activate the carboxylic acid.
  • Optimize temperature (0–25°C) and reaction time (12–24 hrs) to prevent oxadiazole ring degradation .

Q. How can solvent effects influence the compound’s stability during long-term storage?

  • Guidelines :

  • Store in anhydrous DMSO at –20°C to prevent hydrolysis.
  • Monitor degradation via LC-MS; avoid protic solvents (e.g., MeOH) that may cleave the oxadiazole ring .

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